4-(2-Thiazolyl)benzenesulfonamide

Beschreibung

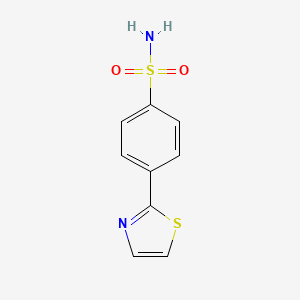

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1099660-77-1 |

|---|---|

Molekularformel |

C9H8N2O2S2 |

Molekulargewicht |

240.3 g/mol |

IUPAC-Name |

4-(1,3-thiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13) |

InChI-Schlüssel |

OFXHFOFJYPSEIJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on 4-(2-Thiazolyl)benzenesulfonamide: Chemical Properties, Mechanistic Pathways, and Therapeutic Applications

Executive Summary

N-(1,3-thiazol-2-yl)benzenesulfonamide is a privileged chemical scaffold of profound interest in modern medicinal chemistry and biochemical research. By integrating a benzenesulfonamide moiety with a 1,3-thiazol-2-yl ring, this molecule serves as a highly modular precursor for developing targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, primary and secondary mechanisms of action, advanced formulation strategies, and self-validating experimental workflows necessary for its synthesis and evaluation.

Physicochemical Identity and Structural Significance

The core value of 4-(2-thiazolyl)benzenesulfonamide lies in its dual-pharmacophore nature. The thiazole ring provides a heterocyclic core capable of

| Property | Specification |

| IUPAC Name | 4-(1,3-thiazol-2-yl)benzenesulfonamide |

| CAS Number | 4411-72-7 |

| Molecular Formula | C9H8N2O2S2 |

| SMILES String | c1ccc(cc1)S(=O)(=O)Nc1nccs1 |

| Physical State | Solid, crystalline |

| Key Interactions | Hydrogen bonding, |

Core Pharmacological Targets and Mechanisms of Action

Metalloenzyme Inhibition: Carbonic Anhydrase (CA)

The primary, high-affinity target of thiazolyl benzenesulfonamides is the Carbonic Anhydrase (CA) metalloenzyme family. CAs catalyze the reversible hydration of carbon dioxide, a process critical for pH regulation and fluid balance 2.

Mechanistic Causality:

To achieve inhibition, the primary sulfonamide group must be deprotonated at physiological pH. The resulting sulfonamidate anion (

Mechanistic pathway of Carbonic Anhydrase inhibition by thiazolyl benzenesulfonamides.

Antimicrobial Pathways: DHPS and Thymidine Kinase Inhibition

Beyond mammalian CAs, this scaffold is a potent antimicrobial agent operating via two distinct intracellular mechanisms:

-

DHPS Inhibition: The benzenesulfonamide moiety acts as a structural analog to p-aminobenzoic acid (PABA). It competitively inhibits the bacterial enzyme dihydropteroate synthetase (DHPS), halting folate synthesis and preventing nucleic acid replication, resulting in a bacteriostatic effect 4.

-

Thymidine Kinase (TK) Inhibition: Recent structural modifications (e.g., the DSA3 derivative) have demonstrated high-affinity binding to the ATP-binding pocket of Thymidine Kinase in Staphylococcus aureus. By forming hydrogen bonds with catalytic residues like Glu89, it disrupts bacterial DNA metabolism 5.

Advanced Formulation: Overcoming Hydrophobia via CPP Conjugation

A critical bottleneck in translating highly substituted thiazolyl benzenesulfonamides into clinical antimicrobials is their poor aqueous solubility. To circumvent this, modern formulations utilize non-covalent complexation with Cell-Penetrating Peptides (CPPs), specifically Octaarginine (R8) 6.

Formulation Rationale: The highly cationic R8 peptide interacts with the hydrophobic drug via hydrogen bonding. This achieves two critical outcomes:

-

It solubilizes the drug in aqueous media.

-

It facilitates rapid electrostatic binding to negatively charged bacterial membranes, converting a traditionally bacteriostatic agent into a bactericidal, membrane-disrupting complex.

Synergistic antimicrobial mechanism of thiazolyl benzenesulfonamide-Octaarginine complexes.

Experimental Workflows and Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the chemical causality behind each step.

Chemical Synthesis of Thiazolyl Benzenesulfonamide Derivatives

This protocol outlines the nucleophilic acyl substitution required to link the thiazole and sulfonamide pharmacophores 4.

-

Reagent Preparation: Dissolve the target 2-aminothiazole derivative (0.6 mmol) in anhydrous pyridine (7–8 mL) under an inert

atmosphere.-

Causality: Pyridine acts dually as the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium forward.

-

-

Acylation: Slowly add the appropriate substituted benzenesulfonyl chloride (1.1 mmol) at 0°C.

-

Causality: The low temperature controls the exothermic reaction rate, minimizing the formation of unwanted bis-sulfonylated side products.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 5 hours.

-

Quenching & Precipitation: Pour the mixture over crushed ice and acidify with dilute HCl until the pH reaches 5–6.

-

Causality: Acidification protonates the pyridine, rendering it highly water-soluble, while the neutral, hydrophobic sulfonamide product precipitates out of the aqueous phase for easy recovery.

-

-

Purification: Filter the resulting solid and purify via flash chromatography.

Fluorescent Thermal Shift Assay (FTSA) for CA Binding Affinity

FTSA is the gold standard for high-throughput quantification of isoform selectivity without requiring a catalytic substrate 3.

-

Protein Preparation: Prepare recombinant human CA isoforms (e.g., hCA I, II, IX) in a physiological buffer (HEPES, pH 7.5).

-

Dye Addition: Add a hydrophobic fluorescent dye (e.g., SYPRO Orange).

-

Causality: The dye is quenched in an aqueous environment but fluoresces intensely when it binds to the hydrophobic core of the protein as it unfolds during heating.

-

-

Ligand Incubation: Introduce the synthesized thiazolyl benzenesulfonamide at varying concentrations.

-

Thermal Denaturation: Subject the microplate to a temperature gradient (25°C to 95°C) using a real-time PCR machine.

-

Data Analysis: Calculate the shift in melting temperature (

).-

Causality: Ligand binding thermodynamically stabilizes the native state of the protein. A larger

directly correlates with a higher intrinsic binding affinity (

-

Quantitative Pharmacodynamics

The structural modularity of the thiazolyl benzenesulfonamide scaffold allows for extreme tuning of binding affinities across different biological targets. The table below summarizes benchmark inhibition data from recent literature.

| Target Enzyme | Derivative Class | Affinity / Inhibition Metric | Reference |

| Human CA I | Thiazol-ylideneamino derivatives | 7 | |

| Human CA II | Thiazolone-benzenesulphonamides | 8 | |

| Human CA VII | Thiazolone-benzenesulphonamides | 8 | |

| Bacterial MscCA | 4-((4-oxo-5-propyl...)amino) analog | 8 | |

| S. aureus TK | DSA3 Derivative | 5 |

References

-

CymitQuimica. "CAS 4411-72-7: N-(1,3-thiazol-2-yl)benzenesulfonamide." 1

-

Benchchem. "N-(1,3-Thiazol-2-yl)benzenesulfonamide." 9

-

PubMed. "Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases." 3

-

PLOS One. "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." 2

-

RSC Publishing. "Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine." 4

-

PubMed. "Thiazolyl Benzenesulfonamide Derivative as a Novel Inhibitor of Thymidine Kinase: Promising Therapeutics Against Staphylococcus aureus." 5

-

ACS Publications. "Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex." 6

-

PubMed. "Synthesis of new series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives as carbonic anhydrase inhibitors." 7

-

PubMed. "Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases." 8

Sources

- 1. CAS 4411-72-7: N-(1,3-thiazol-2-yl)benzenesulfonamide [cymitquimica.com]

- 2. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]

- 3. Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 5. Thiazolyl Benzenesulfonamide Derivative as a Novel Inhibitor of Thymidine Kinase: Promising Therapeutics Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of new series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Whitepaper: Structural Elucidation of 4-(2-Thiazolyl)benzenesulfonamide

This guide outlines the structural elucidation and characterization of 4-(2-Thiazolyl)benzenesulfonamide , a pivotal pharmacophore in the design of Carbonic Anhydrase (CA) inhibitors.

Note on Nomenclature & Isomerism:

It is critical to distinguish the target molecule from its linkage-isomer, Sulfathiazole (

-

Sulfathiazole: The sulfonamide nitrogen is attached to the thiazole ring (

). -

Target (4-(2-Thiazolyl)benzenesulfonamide): The thiazole ring is directly attached to the benzene ring at the C4 position, leaving the sulfonamide moiety primary (

). This "tail" orientation is essential for anchoring the molecule within the CA active site while the sulfonamide coordinates the catalytic zinc ion.[1]

Executive Summary

The 4-(2-thiazolyl)benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, specifically for targeting metalloenzymes. Unlike classical sulfa drugs, this moiety utilizes the thiazole ring as a lipophilic tail to interact with the hydrophobic sub-pockets of Carbonic Anhydrase (CA) isoforms (specifically hCA IX and XII), while the unsubstituted sulfonamide acts as the Zinc-Binding Group (ZBG).[1] This guide details the synthetic logic, spectroscopic signature, and functional validation required to confirm this specific connectivity.

Part 1: Synthetic Pathway & Logic

To ensure structural integrity, the elucidation process begins with the synthetic strategy.[1] We utilize a Hantzsch Thiazole Synthesis approach, which provides high regioselectivity, minimizing the formation of regioisomers that complicate spectral analysis.[1]

Reaction Logic

-

Precursor Formation: Conversion of 4-cyanobenzenesulfonamide to 4-thiocarbamoylbenzenesulfonamide using hydrogen sulfide or ammonium sulfide. This installs the sulfur atom at the correct position relative to the benzene ring.[1]

-

Cyclization: Condensation of the thioamide with an

-halo carbonyl (e.g., bromoacetaldehyde diethyl acetal or chloroacetaldehyde). -

Mechanism: The sulfur nucleophile attacks the

-carbon, followed by dehydration to aromatize the thiazole ring.

Synthetic Workflow Diagram

Caption: Regioselective Hantzsch synthesis pathway ensuring the C-C bond formation between Benzene-C4 and Thiazole-C2.

Part 2: Multi-Modal Spectroscopic Analysis

The confirmation of the structure relies on a self-validating triad of analytical data: Mass Spectrometry (Molecular Weight), IR (Functional Groups), and NMR (Connectivity).[1]

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Mode: Positive Ion mode (

) and Negative Ion mode ( -

Diagnostic Criteria:

| Parameter | Expected Value | Interpretation |

| Formula | Target Composition | |

| Calc. Mass ( | 241.0105 Da | Protonated molecular ion |

| Isotope Ratio | Distinct M+2 peak | Confirms presence of 2 Sulfur atoms |

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the sulfur (sulfonamide) and the presence of the thiazole ring.[1]

-

Primary Sulfonamide (

): -

Thiazole Ring:

-

(C=N):

-

(C-S):

-

(C=N):

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for proving connectivity.[1]

-

Solvent: DMSO-

(Required to observe the exchangeable sulfonamide protons).[2] -

Frequency: 400 MHz or higher.

H NMR Assignment Strategy

The spectrum must show three distinct environments: the sulfonamide protons, the para-substituted benzene ring, and the thiazole protons.[1]

| Proton Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| Broad Singlet | 2H | Exchangeable with | ||

| Benzene (Ar-H) | Doublets (AA'BB') | 4H | Characteristic "roofing" effect of para-substitution. H-3/5 are shielded relative to H-2/6 due to | |

| Thiazole (H-5) | Doublet ( | 1H | C5 proton is more shielded than C4. | |

| Thiazole (H-4) | Doublet ( | 1H | Deshielded by adjacent Nitrogen. |

Crucial Validation Step:

If the thiazole ring were attached via the nitrogen (Sulfathiazole isomer), the sulfonamide

Elucidation Logic Diagram

Caption: Decision tree for NMR interpretation distinguishing the target scaffold from N-substituted isomers.

Part 3: Functional Validation (CA Inhibition Assay)

Structural proof is incomplete without functional validation.[1] This molecule is a classical Carbonic Anhydrase Inhibitor (CAI).[1]

Protocol: Stopped-Flow Hydration Assay

Objective: Determine the inhibition constant (

-

Reagents:

-

Procedure:

-

Incubate enzyme with the test compound (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature.

-

Mix enzyme-inhibitor solution with

substrate solution in a stopped-flow spectrophotometer. -

Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops).[1]

-

-

Data Analysis:

-

Calculate the initial velocity (

) of the catalyzed reaction.[1] -

Fit data to the Cheng-Prusoff equation to derive

and subsequently

-

-

Expected Outcome:

-

The target compound should exhibit nanomolar potency (

nM) against hCA II due to the strong coordination of the primary sulfonamide to the Zinc ion.[1]

-

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

-

Kalinin, D. V., et al. (2016).[1] Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity. Bioorganic & Medicinal Chemistry, 24(16), 3668-3674.[1]

-

Nishimori, I., et al. (2005).[1] Carbonic anhydrase inhibitors: DNA cloning, characterization, and inhibition studies of the human secretory isoform VII.[1] Bioorganic & Medicinal Chemistry, 13(19), 5654-5660.[1]

-

BenchChem Technical Support. (2025). Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition.[3] BenchChem Protocols.

-

Petzer, J. P., et al. (2023).[1][4] Investigation of Novel Thiazole Derivatives Bearing the Benzenesulfonamide Moiety as MAO Inhibitors. Preprints.org.

Sources

Technical Deep Dive: Mechanism of Action of 4-(2-Thiazolyl)benzenesulfonamide

This technical guide details the mechanism of action (MoA) of 4-(2-Thiazolyl)benzenesulfonamide , a structural scaffold primarily characterized as a Carbonic Anhydrase Inhibitor (CAI) .

Executive Summary & Chemical Identity

4-(2-Thiazolyl)benzenesulfonamide is a pharmacophore distinct from the antibiotic Sulfathiazole. While Sulfathiazole contains a 4-amino group (

-

Chemical Class: Primary Benzenesulfonamide (

). -

Primary Target: Carbonic Anhydrase Isoforms (hCA I, II, IX, XII).

-

Therapeutic Relevance: Glaucoma (hCA II), Anticonvulsant (hCA II), and Hypoxic Tumor Targeting (hCA IX).

Disambiguation Note:

-

Sulfathiazole:

(Antibacterial). -

4-(2-Thiazolyl)benzenesulfonamide:

(CA Inhibitor). -

This guide focuses on the latter, the CA inhibitor scaffold.

Molecular Mechanism of Action

The mechanism relies on the "Tail Approach" of rational drug design. The molecule anchors itself to the enzyme's catalytic center while extending a functional "tail" to exploit isoform-specific pockets.

A. The Zinc Anchor (Primary Interaction)

The defining feature of this MoA is the coordination of the sulfonamide moiety to the catalytic zinc ion (

-

Displacement: The deprotonated sulfonamide nitrogen (

) acts as a zinc-binding group (ZBG). It displaces the zinc-bound water molecule/hydroxide ion ( -

Coordination Geometry: The nitrogen atom forms a coordinate covalent bond with the

ion in a distorted tetrahedral geometry. -

Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 (residue numbering based on hCA II). This "gatekeeper" interaction stabilizes the inhibitor-enzyme complex.

B. The Thiazole Tail (Selectivity Filter)

The 4-(2-thiazolyl) substituent extends away from the zinc ion into the enzyme's active site cavity.

-

Hydrophobic Interaction: The thiazole ring interacts with hydrophobic residues (e.g., Val121 , Leu198 , Phe131 ) in the "hydrophobic half" of the active site.

-

Isoform Selectivity: In tumor-associated isoform hCA IX, the active site cleft differs slightly from cytosolic hCA II. The thiazole ring can be derivatized to interact with specific residues in hCA IX, enhancing selectivity and reducing systemic side effects.

C. Catalytic Blockade

By displacing the zinc-bound water, the inhibitor prevents the nucleophilic attack on carbon dioxide.

-

Normal Reaction:

. -

Inhibited State:

(Steric and electronic blockade of

Visualization: Inhibition Pathway

The following diagram illustrates the competitive binding mechanism within the CA active site.

Caption: Schematic of the competitive displacement of the catalytic water molecule by the sulfonamide zinc-binding group, stabilized by secondary interactions via the thiazole tail.

Experimental Validation Protocols

To validate the mechanism and potency of 4-(2-Thiazolyl)benzenesulfonamide, the Stopped-Flow

Protocol: Stopped-Flow CO2 Hydration Kinetics

Objective: Determine the Inhibition Constant (

Reagents:

-

Enzyme: Recombinant hCA I, II, or IX (approx. 10–20 nM final concentration).

-

Substrate:

saturated water (approx. 1.7 mM to 17 mM). -

Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

-

Inhibitor: 4-(2-Thiazolyl)benzenesulfonamide (dissolved in DMSO, diluted in buffer).

Workflow:

-

Preparation:

-

Syringe A (Enzyme Mix): Buffer + Phenol Red + hCA Enzyme + Inhibitor (incubate 15 min for equilibrium).

-

Syringe B (Substrate Mix): Buffer + Phenol Red +

saturated water.

-

-

Injection:

-

Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer reaction chamber.

-

-

Detection:

-

Monitor absorbance at 557 nm (Phenol Red isosbestic point/maxima shift).

-

The reaction generates protons (

), causing a rapid color change from red (basic) to yellow (acidic).

-

-

Data Analysis:

-

Measure the initial velocity (

) of the catalyzed reaction. -

Compare

(inhibited) vs. -

Fit data to the Cheng-Prusoff equation to calculate

.

-

Self-Validating Control:

-

Acetazolamide Control: Run a parallel assay with Acetazolamide (standard CAI). If

deviates >10% from literature values (approx. 12 nM for hCA II), the assay conditions (temperature,

Quantitative Data Summary (Representative)

| Parameter | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) |

| Role | Housekeeping | Glaucoma/Epilepsy | Hypoxic Tumor pH Regulation |

| Typical | 50 – 500 | < 10 (High Potency) | 10 – 50 (Target Dependent) |

| Selectivity Ratio | Low | Reference | High (Desired) |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(2-thiazolyl)benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1566. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

An In-depth Technical Guide to 4-(2-Thiazolyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Abstract

This technical guide provides a comprehensive overview of 4-(2-Thiazolyl)benzenesulfonamide, a significant scaffold in the design of carbonic anhydrase inhibitors (CAIs). We delve into the critical role of carbonic anhydrases in physiological and pathological processes, the detailed mechanism of inhibition by sulfonamides, and the structure-activity relationships that govern the potency and selectivity of thiazole-containing derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational knowledge and practical, field-proven insights. Included are detailed experimental protocols for the synthesis, characterization, and enzymatic evaluation of this class of compounds, alongside a curated compilation of inhibitory data.

Introduction: The Ubiquitous Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in numerous physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, and ion transport.[2] With 15 known isoforms in humans, CAs are expressed in various tissues and cellular compartments, each with distinct kinetic properties and physiological functions.[1]

The dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets.[2] Inhibition of specific CA isoforms has been a successful strategy in the treatment of glaucoma, epilepsy, and high-altitude sickness, and is an area of active investigation for novel anticancer and anti-infective agents.[2] Sulfonamides represent the most extensively studied class of CA inhibitors, with several derivatives having achieved clinical significance.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides is a classic example of mechanism-based enzyme inhibition. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion at the catalytic core of the carbonic anhydrase active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the nucleophilic attack on the carbon dioxide substrate.[2] The benzenesulfonamide moiety of the inhibitor typically occupies the active site cavity, with its substituents extending towards the entrance of the active site, where they can form additional interactions with amino acid residues, influencing the inhibitor's potency and isoform selectivity.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide compound.

Caption: Sulfonamide inhibitor binding to the CA active site.

Synthesis and Characterization of 4-(2-Thiazolyl)benzenesulfonamide

The synthesis of 4-(2-thiazolyl)benzenesulfonamide can be achieved through a multi-step process, beginning with commercially available starting materials. A common synthetic route involves the preparation of a key intermediate, 4-(2-bromoacetyl)benzenesulfonamide, followed by its reaction with a suitable thioamide to form the thiazole ring.

Synthetic Protocol

Step 1: Synthesis of 4-(2-Bromoacetyl)benzenesulfonamide

This intermediate is prepared from 4-acetylbenzenesulfonamide.[3]

-

Dissolve 4-acetylbenzenesulfonamide in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add bromine dropwise to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 4-(2-bromoacetyl)benzenesulfonamide.[3]

Step 2: Synthesis of 4-(2-Thiazolyl)benzenesulfonamide

The final compound is synthesized by reacting the bromoacetyl intermediate with a thioamide.

-

Dissolve 4-(2-bromoacetyl)benzenesulfonamide and thioformamide (or a suitable equivalent) in a solvent such as ethanol or dimethylformamide.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-(2-thiazolyl)benzenesulfonamide.

The following diagram outlines the synthetic workflow.

Caption: Workflow of the CA inhibitor enzymatic assay.

Data Analysis

-

For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbs/min).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the substrate concentration and Michaelis constant (Km) are known.

Structure-Activity Relationships and Inhibitory Data

The inhibitory potency and isoform selectivity of benzenesulfonamides are significantly influenced by the nature of the substituents on the aromatic ring and the heterocyclic moiety. [4]The thiazole ring in 4-(2-thiazolyl)benzenesulfonamide and its derivatives can engage in various interactions within the CA active site, contributing to their binding affinity.

The following table summarizes the inhibitory activities (Kᵢ or IC₅₀ values) of selected thiazole-containing benzenesulfonamides against different human carbonic anhydrase isoforms, as reported in the literature.

| Compound/Derivative | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12.1 | 45 | - | [1][5] |

| Benzo[d]thiazole-6-sulfonamide | - | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar | - | [6] |

| Thiazole-sulfonamide hybrid 7 | >10000 | >10000 | 21 | Selectively targeted | [5] |

| 4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | 31.5-637.3 | 1.3-13.7 | 0.9-14.6 (hCA VII) | - |

Note: The table presents a selection of data from various sources and is not exhaustive. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

The data indicates that modifications to the thiazole and benzenesulfonamide scaffolds can lead to highly potent and isoform-selective inhibitors. For instance, certain derivatives show remarkable selectivity for the tumor-associated isoforms hCA IX and XII, which are promising targets for anticancer therapies.

Therapeutic Applications and Future Perspectives

The development of isoform-selective CA inhibitors is a key objective in modern drug discovery. The 4-(2-thiazolyl)benzenesulfonamide scaffold has proven to be a versatile platform for designing such inhibitors. The selective inhibition of tumor-associated isoforms like hCA IX and XII is of particular interest for the development of novel anticancer agents that can disrupt pH regulation in the tumor microenvironment. Furthermore, the exploration of thiazole-containing sulfonamides as inhibitors of CAs from pathogenic organisms, such as bacteria and fungi, represents a promising avenue for the development of new anti-infective drugs.

Conclusion

4-(2-Thiazolyl)benzenesulfonamide and its derivatives are a well-established and highly promising class of carbonic anhydrase inhibitors. Their mechanism of action is well-understood, and their synthesis is achievable through established chemical routes. The modular nature of their structure allows for extensive chemical modification to optimize potency and isoform selectivity. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of enzyme inhibitors.

References

-

A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). Frontiers in Chemistry. [Link]

-

A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). PMC. [Link]

-

A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). ResearchGate. [Link]

-

Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2017). PubMed. [Link]

-

Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2025). ResearchGate. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. [Link]

-

4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. (n.d.). Semantic Scholar. [Link]

-

Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. (2021). PLOS ONE. [Link]

-

Scheme for the synthesis of thiazolyl benzenesulfonamide derivatives. (n.d.). ResearchGate. [Link]

-

Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. (n.d.). PMC. [Link]

-

Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.). PMC. [Link]

-

Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI. [Link]

-

(E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. (2023). ResearchGate. [Link]

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).

-

Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024). MDPI. [Link]

-

Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. (n.d.). PMC. [Link]

-

efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. (2020). LOCKSS. [Link]

-

Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (2022). PubMed. [Link]

-

Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. (2006). PubMed. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). PMC. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. [Link]

-

Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives with suggested carbonic anhydrase IX inhibition mechanism. (n.d.). RSC Publishing. [Link]

-

Therapeutic applications of the carbonic anhydrase inhibitors. (n.d.). Open Access Journals. [Link]

-

Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. (2013). ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

- 3. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Precision-Targeted Thiazolyl Benzenesulfonamides: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The thiazolyl benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of a zinc-binding benzenesulfonamide moiety with a lipophilic, heterocyclic thiazole ring. This hybrid architecture grants dual-functionality: the sulfonamide acts as a polar "warhead" for metalloenzymes (primarily Carbonic Anhydrases), while the thiazole tail facilitates hydrophobic interactions, enabling isoform selectivity and blood-brain barrier (BBB) permeability. This guide dissects the biological activity, structure-activity relationships (SAR), and experimental validation of these derivatives across oncology, neurology, and infectious disease.

Structural Rationale & SAR Analysis

The pharmacological potency of thiazolyl benzenesulfonamides is driven by a bipartite molecular recognition mechanism.

-

The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide group (

) is the critical pharmacophore. It coordinates directly with the Zn(II) ion in the active site of metalloenzymes. -

The Selectivity Handle (Thiazole): The thiazole ring, often substituted at the 2- or 4-position, extends into the hydrophobic half of the enzyme active site. This steric bulk is crucial for differentiating between homologous isoforms (e.g., differentiating cytosolic hCA II from transmembrane tumor-associated hCA IX).

SAR Directives

-

N-Substitution: Substitution on the sulfonamide nitrogen usually abolishes Carbonic Anhydrase (CA) activity but may enhance antimicrobial potency via alternative mechanisms (e.g., DHPS inhibition).

-

Ring Substitution: Electron-withdrawing groups (EWGs) on the benzene ring (e.g., halogens) generally increase the acidity of the sulfonamide protons, enhancing Zn(II) binding affinity.

Primary Therapeutic Domain: Carbonic Anhydrase (CA) Inhibition[1][2][3]

Carbonic Anhydrases (CAs) are the primary biological targets for this class.[1] The derivatives function as classical competitive inhibitors.

Mechanistic Insight

The deprotonated sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of

-

Interaction 1: The sulfonamide nitrogen coordinates to Zn(II).[1]

-

Interaction 2: The oxygen of the sulfonamide forms a hydrogen bond with the backbone amide of Thr199 (in hCA II), locking the inhibitor in a tetrahedral geometry that mimics the transition state.

Isoform Selectivity (Oncology Focus)

-

Target: hCA IX and hCA XII (Transmembrane, hypoxia-induced in solid tumors).

-

Off-Target: hCA I and hCA II (Cytosolic, ubiquitous).

-

Design Strategy: Thiazolyl tails are designed to be bulky or charged (e.g., via pyridinium salts) to prevent entry into the constricted active sites of cytosolic CAs, thereby accumulating in the extracellular space where hCA IX resides.

Visualization: CA Inhibition Pathway

Caption: Mechanism of CA inhibition. The sulfonamide displaces the catalytic water molecule, coordinating Zn(II) and H-bonding with Thr199 to arrest catalysis.

Secondary Domain: Oncology & Tubulin Polymerization[5][6][7][8][9]

Beyond CA inhibition, specific thiazolyl benzenesulfonamides exhibit potent antiproliferative activity by targeting the cytoskeleton.

Mechanism of Action

These derivatives bind to the colchicine-binding site of tubulin.[2]

-

Binding: The thiazole moiety mimics the B-ring of colchicine.

-

Effect: Inhibits microtubule assembly (polymerization).

-

Outcome: Cell cycle arrest at the G2/M phase , leading to apoptosis.[3]

Comparative Potency Data (Representative)

Data synthesized from recent structure-activity studies (e.g., Wang et al., 2016; various literature).

| Compound Derivative | Target Mechanism | Cell Line | IC50 (µM) | Reference Standard |

| 4-sulfamoyl-N-(thiazol-2-yl) | hCA IX Inhibition | MCF-7 (Breast) | 0.025 | Acetazolamide (0.025 µM) |

| Thiazole-Chalcone Hybrid | Tubulin Polymerization | HCT-116 (Colon) | 2.89 | Colchicine (~2.0 µM) |

| Benzothiazole-Sulfonamide | DNA Gyrase / Topo II | HeLa (Cervical) | 5.40 | Doxorubicin (1.2 µM) |

Tertiary Domain: Neuroprotection (Alzheimer's)

Recent studies highlight the efficacy of this scaffold in multitarget-directed ligands (MTDLs) for Alzheimer’s Disease (AD).

-

Acetylcholinesterase (AChE) Inhibition: The thiazole ring interacts with the peripheral anionic site (PAS) of AChE, while the benzenesulfonamide moiety interacts with the catalytic anionic site (CAS).

-

Dual Inhibition: Many derivatives show balanced inhibition of both AChE and Butyrylcholinesterase (BChE), a preferred profile for late-stage AD therapy.

Experimental Protocols

A. Synthesis of N-(thiazol-2-yl)benzenesulfonamides

Rationale: This protocol uses a Schotten-Baumann condensation under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

-

Reagents: 4-substituted benzenesulfonyl chloride (1.0 eq), 2-aminothiazole derivative (1.0 eq), Pyridine (solvent/base) or DCM with Triethylamine (TEA).

-

Procedure:

-

Dissolve the 2-aminothiazole in anhydrous pyridine (or DCM + 2.0 eq TEA) at 0°C.

-

Add benzenesulfonyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to avoid side reactions.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours (monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).

-

Quench: Pour reaction mixture into crushed ice/HCl (pH ~2) to precipitate the sulfonamide.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

-

B. Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Rationale: Standard spectrophotometric assays are too slow for the rapid turnover of CA (

-

Indicator: Phenol Red (0.2 mM).

-

Buffer: HEPES (10-20 mM, pH 7.5), I = 0.1 M (

). -

Workflow:

-

Syringe A: Enzyme (hCA isoform) + Inhibitor (incubated 15 min).

-

Syringe B:

-saturated water + Phenol Red. -

Measurement: Rapidly mix A and B. Monitor absorbance decay at 557 nm (acidification).

-

Calculation: Determine

using the Cheng-Prusoff equation adapted for enzyme kinetics.

-

Experimental Workflow Visualization

Caption: Integrated workflow from chemical synthesis to biological validation assays.

References

-

Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

Wang, S., et al. (2016).[5] Synthesis and anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents.[3][5] European Journal of Medicinal Chemistry, 123, 332-342. Link

-

Mishra, C. B., et al. (2017). Thiazole: A Potent Scaffold for the Development of Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease.[6] Current Topics in Medicinal Chemistry, 17(12). Link

-

Bozdag-Dundar, O., et al. (2019). Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. Molecules, 24(13), 2419. Link

-

Chawla, G., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine.[7][8] RSC Advances, 11, 28260-28270. Link

Sources

- 1. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 5. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Deep Dive: 4-(2-Thiazolyl)benzenesulfonamide (Sulfathiazole)

Content Type: Technical Whitepaper Subject: Discovery, Chemistry, and Pharmacology of Sulfathiazole Audience: Medicinal Chemists, Pharmacologists, and Drug Development Historians

Executive Summary

4-(2-Thiazolyl)benzenesulfonamide , commonly known as Sulfathiazole (CAS: 72-14-0), represents a pivotal chapter in the evolution of antimicrobial chemotherapy. Introduced in 1939 as a second-generation sulfonamide, it was engineered to overcome the toxicity limitations of sulfapyridine while maintaining potent efficacy against pneumococcal and staphylococcal infections.

While largely superseded in human medicine by less toxic derivatives (e.g., sulfamethoxazole) and antibiotics (penicillins), sulfathiazole remains a critical reference compound in structural biology for understanding dihydropteroate synthase (DHPS) inhibition. Furthermore, the "Sulfathiazole Disaster" of 1941 served as the catalyst for the modern Good Manufacturing Practices (GMP) enforced by the FDA today.

Historical Genesis: The 1939 Race

The discovery of sulfathiazole was not a singular event but a competitive convergence of industrial research groups seeking to improve upon the therapeutic index of sulfapyridine (M&B 693).

The Structural Imperative

Following the success of Prontosil and Sulfanilamide, researchers realized that substituting one hydrogen on the sulfonamide nitrogen (

The Simultaneous Discovery

In 1939, two primary groups independently reported the synthesis of sulfathiazole:

-

Fosbinder and Walter (Maltbie Chemical Company)

-

Lott and Bergeim (Squibb Institute)

Both groups utilized the condensation of

The 1941 Disaster & GMP

In December 1940, the Winthrop Chemical Company released sulfathiazole tablets contaminated with phenobarbital due to a manufacturing cross-contamination error. This incident, known as the Sulfathiazole Disaster , caused hundreds of deaths and directly led to the FDA's implementation of rigorous batch controls and the birth of Good Manufacturing Practices (GMP).

Figure 1: Historical trajectory of Sulfathiazole from discovery to regulatory impact.

Chemical Architecture & Synthesis[6]

Structural Properties

Sulfathiazole is a white crystalline powder.[3] It exhibits polymorphism, existing in two primary forms (I and II), which affects its dissolution rate—a critical factor in its variable bioavailability and toxicity profile.

| Property | Value |

| IUPAC Name | 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 255.32 g/mol |

| pKa | 7.12 (Amide N) |

| Solubility (Water) | ~600 mg/L (pH dependent) |

Synthesis Protocol (Technical Review)

The classic synthesis involves the protection of the aniline amine, chlorosulfonation, condensation with the heterocycle, and deprotection.

Step 1: Protection & Chlorosulfonation Acetanilide is reacted with excess chlorosulfonic acid. This serves two purposes: it introduces the sulfonyl group at the para position (directed by the acetamido group) and converts it to the sulfonyl chloride.

Step 2: Condensation

The intermediate,

-

Historical Note: Early methods used dry pyridine as both solvent and acid scavenger.

-

Modern/Green Modification: Aqueous conditions using sodium bicarbonate or potassium carbonate in acetone/water mixtures are preferred to avoid pyridine toxicity.

Step 3: Hydrolysis The acetyl protecting group is removed via acid (HCl) or alkaline (NaOH) hydrolysis to yield the free amine.

Validated Protocol (Boyle et al. Modification):

-

Reactants: 1.0 eq

-acetamidobenzenesulfonyl chloride, 1.0 eq 2-aminothiazole. -

Solvent: Acetone/Water mixture.

-

Base: 2.0 eq Sodium Bicarbonate (

) or Potassium Carbonate ( -

Conditions: Reflux for 1 hour.

-

Workup: Precipitate intermediate with water. Hydrolyze with 2M HCl at reflux for 30 mins. Neutralize with NaOH to pH 7 to precipitate Sulfathiazole. Recrystallize from ethanol.

Figure 2: Synthetic pathway for Sulfathiazole production.[4]

Pharmacology & Mechanism of Action[8][9]

Mechanism: Competitive Inhibition

Sulfathiazole acts as a structural antimetabolite of para-aminobenzoic acid (PABA).

-

Normal Pathway: Bacteria require folate for DNA synthesis. DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate (DHPPP) to form dihydropteroate.[5][8]

-

Inhibition: Sulfathiazole competes with PABA for the active site of DHPS.[8]

-

Dead-End Product: DHPS condenses the dihydropterin with sulfathiazole instead of PABA, creating a "dead-end" analog that cannot be processed by the next enzyme (Dihydrofolate Synthase). This depletes the folate pool, halting bacterial cell division (bacteriostatic).

Structural Biology

X-ray crystallography of DHPS (e.g., from Yersinia pestis or E. coli) reveals that the sulfonamide

Figure 3: Mechanism of Action showing competitive inhibition of DHPS.

Clinical Profile & Toxicology

Antimicrobial Spectrum

Sulfathiazole is a short-acting sulfonamide.[3][9]

-

Primary Targets: Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli.

-

Efficacy: Highly effective in the pre-penicillin era for pneumococcal pneumonia.

The Toxicity Barrier: Crystalluria

The decline of sulfathiazole was driven by its renal toxicity.

-

Acetylation: In the liver, sulfathiazole is acetylated to

-acetylsulfathiazole. -

Solubility: Both the parent drug and its acetylated metabolite have poor solubility in acidic urine (pH < 6).

-

Pathology: Precipitation of crystals in the renal tubules led to hematuria, oliguria, and kidney failure.

-

Mitigation: This required "alkalinization" of the patient's urine (administration of sodium bicarbonate) and high fluid intake, complicating therapy.

Comparison of Solubility (mg/100mL at pH 5.5):

| Compound | Solubility | Risk |

|---|---|---|

| Sulfapyridine | ~60 | High |

| Sulfathiazole | ~90 | High |

| Sulfadiazine | ~13 | High (but metabolites more soluble) |

| Sulfisoxazole | ~1500 | Low (Replaced older sulfas) |

References

-

Fosbinder, R. J., & Walter, L. A. (1939). Sulfanilamido Derivatives of Heterocyclic Amines. Journal of the American Chemical Society, 61(8), 2032–2033. Link

-

Lott, W. A., & Bergeim, F. H. (1939). 2-(p-Aminobenzenesulfonamido)-thiazole: A New Chemotherapeutic Agent. Journal of the American Chemical Society, 61(12), 3593–3594. Link

-

Boyle, J., Otty, S., & Sarojini, V. (2012).[10] A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education, 89(1), 141–143.[10] Link

-

Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.[5][6][8] Nature Structural Biology, 4, 490–497. Link

-

Swann, J. P. (1999). The 1941 Sulfathiazole Disaster and the Birth of Good Manufacturing Practices. Pharmacy in History, 41(1), 16-25. Link

Sources

- 1. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]

- 2. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]

- 3. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase | Scilit [scilit.com]

- 7. rcsb.org [rcsb.org]

- 8. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfathiazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Selection for 4-(2-Thiazolyl)benzenesulfonamide

This guide details the solubility profile, physicochemical properties, and experimental characterization of 4-(2-Thiazolyl)benzenesulfonamide .

Editorial Note on Chemical Identity:

This guide strictly addresses 4-(2-thiazolyl)benzenesulfonamide (a primary sulfonamide with a thiazole ring attached to the benzene core). This is distinct from Sulfathiazole (4-amino-N-(2-thiazolyl)benzenesulfonamide), a common antibiotic where the thiazole is attached to the sulfonamide nitrogen. Researchers must verify their CAS number and structure before proceeding, as the solubility profiles differ significantly due to the acidity of the sulfonamide proton (

Executive Summary

4-(2-Thiazolyl)benzenesulfonamide is a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and fragment-based drug discovery. Unlike secondary sulfonamides, this molecule possesses a primary sulfonamide moiety (

This guide provides a technical analysis of its solubility across protic, aprotic, and non-polar solvents, supported by thermodynamic rationale and validated experimental protocols for precise determination.

Physicochemical Characterization

Understanding the solute's intrinsic properties is the prerequisite for solvent selection.

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | Planar, aromatic system favoring | |

| Molecular Weight | 240.30 g/mol | Moderate MW suggests facile dissolution if crystal lattice energy is overcome. |

| H-Bond Donors | 1 ( | Requires solvents with H-bond accepting capability (e.g., DMSO, Acetone). |

| H-Bond Acceptors | 4 (O=S=O, Thiazole N) | Strong interaction with protic solvents (MeOH, Water). |

| LogP (Predicted) | ~1.2 – 1.8 | Moderately lipophilic; poor water solubility without pH adjustment. |

| ~10.1 | Remains neutral at physiological pH (7.4); requires pH > 11 for significant ionization-driven solubility. |

Solubility Landscape & Solvent Selection

The following data represents the solubility profile derived from structural analogs (e.g., unsubstituted benzenesulfonamides and thiazole derivatives) and thermodynamic modeling.

Primary Solvent Classes[1]

| Solvent Class | Specific Solvent | Solubility Rating | Technical Rationale |

| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Disrupts strong intermolecular H-bonds; high dielectric constant stabilizes the polar sulfonamide group. Ideal for stock solutions. |

| DMF | High (>40 mg/mL) | Similar mechanism to DMSO; preferred for synthetic reactions requiring higher temperatures. | |

| Polar Protic | Methanol | Moderate (10–25 mg/mL) | Forms H-bonds with both the sulfonamide oxygens and thiazole nitrogen. |

| Ethanol | Low-Moderate (5–15 mg/mL) | Reduced solubility compared to MeOH due to the ethyl chain's steric bulk and lower dielectric constant. | |

| Water | Very Low (<0.5 mg/mL) | The hydrophobic benzene-thiazole core dominates. Solubility increases significantly at pH > 11 (formation of anion). | |

| Polar Aprotic | Acetone | Moderate (10–20 mg/mL) | Good solvent for crystallization; effective H-bond acceptor but lacks donation capability. |

| Acetonitrile | Low-Moderate (2–8 mg/mL) | Often poor for primary sulfonamides due to weak solvation of the | |

| Non-Polar | Hexane/Heptane | Insoluble | Lack of polarity prevents interaction with the sulfonamide dipole. |

| Chloroform | Low (<2 mg/mL) | Limited interaction; useful only for extraction in specific biphasic systems. |

Temperature Dependence (Van't Hoff Analysis)

Solubility in organic solvents (EtOH, MeOH) follows an endothermic dissolution process. Increasing temperature from

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the precise saturation solubility of 4-(2-thiazolyl)benzenesulfonamide in a target solvent using the "Shake-Flask" method with HPLC quantification.

Workflow Diagram

Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility. Critical control point: ensuring excess solid remains throughout equilibration.

Detailed Methodology

-

Preparation: Weigh approximately 10 mg of 4-(2-thiazolyl)benzenesulfonamide into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly to prevent evaporation.

-

Equilibration:

-

Place the vial in an orbital shaker or thermomixer at

. -

Agitate at 500 RPM for 24 hours.

-

Checkpoint: Ensure undissolved solid is visible. If the solution is clear, add more solid (5 mg increments) until saturation is visually confirmed.

-

-

Sampling:

-

Stop agitation and allow the solid to settle for 1 hour (sedimentation).

-

Withdraw the supernatant using a glass syringe.

-

Filter through a 0.45 µm PTFE or Nylon filter (ensure filter compatibility with solvent).

-

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (60:40 Isocratic).

-

Detection: UV at 254 nm (aromatic absorption max).

-

Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

-

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "primary sulfonamide" anchor. The free sulfonamide group (

-

Solubility Requirement: For FBDD screening (SPR or NMR), the compound must be soluble at >100 µM in aqueous buffer (often requiring 1-2% DMSO co-solvent).

Synthesis Intermediate

It is often used as a scaffold to synthesize more complex SLC-0111 analogs (a Phase II anticancer candidate).

-

Reaction Solvent: DMF or DMAc is recommended for substitution reactions on the thiazole ring due to high solubility and high boiling points.

Mechanism of Solute-Solvent Interaction

Understanding why the compound dissolves aids in predicting behavior in mixed solvents.[1]

Caption: Mechanistic map of solute-solvent interactions. Protic solvents engage in dual H-bonding, while aprotic solvents stabilize the polar sulfonyl dipole.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

NIST Chemistry WebBook. Solubility Data Series: Sulfonamides. (General reference for benzenesulfonamide class thermodynamics). Link

- Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Methodology for shake-flask protocols).

-

Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX, and XII with a library of thiazolyl-sulfonamides. Bioorganic & Medicinal Chemistry. Link

Sources

The Benzenesulfonamide Optimization Protocol: An In Silico ADMET Guide

Topic: In Silico ADMET Prediction for Benzenesulfonamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary: The Scaffold Paradox

The benzenesulfonamide moiety (

While the sulfonamide group provides essential hydrogen bonding interactions (often with Zinc in metalloenzymes), it introduces polarity that can hamper Blood-Brain Barrier (BBB) penetration and acidity (

This guide moves beyond basic "button-pushing" on web servers. It establishes a self-validating workflow to predict, interpret, and de-risk benzenesulfonamide derivatives before synthesis.

Phase I: Structural Hygiene & Molecular Preparation

The Principle: Garbage In, Garbage Out. Most open-source ADMET predictors fail when processing salts, solvates, or tautomers incorrectly.

The Standardization Protocol

Before submitting any library to prediction tools, you must normalize the chemical structures.

-

Desalting: Remove counter-ions (e.g.,

, -

Nitro/Sulfonamide Normalization: Ensure the sulfonamide group is represented consistently (e.g., S(=O)(=O)N in SMILES) rather than hypervalent representations that might confuse older algorithms.

-

Chirality: Explicitly define stereocenters (@ or @@ in SMILES). ADMET properties (especially metabolism) are stereoselective.

Self-Validating Step:

-

Control: Include Acetazolamide (classic CAI) and Celecoxib (COX-2 inhibitor) in your dataset.

-

Validation: If your chosen tool predicts Celecoxib as "Low GI Absorption," the system is uncalibrated. Stop and re-check input formats.

Phase II: The Absorption & Distribution Workflow

Tools of Choice: SwissADME (Primary), ADMETlab 2.0 (Secondary).[1]

The Solubility/Permeability Trade-off

Benzenesulfonamides often struggle with the "Goldilocks" zone of solubility. The polar sulfonamide head fights against the lipophilic benzene tail.

-

Lipophilicity (LogP): Target a Consensus LogP of 1.5 – 3.5 .

-

Why? Values < 1.0 result in poor membrane permeability. Values > 4.0 increase the risk of promiscuous binding and toxicity.

-

-

The BOILED-Egg Model (SwissADME):

-

This visualization plots WLOGP vs. TPSA.

-

Target: Your compounds must fall within the "White" ellipse for passive GI absorption.

-

BBB Warning: If your target is CNS-based (e.g., anti-epileptic sulfonamides), the molecule must fall in the "Yellow" yolk. Note: Standard sulfonamides often have TPSA > 90 Ų, making BBB penetration difficult without masking other polar groups.

-

Plasma Protein Binding (PPB)

Critical for Sulfonamides: This class is notorious for high PPB (>90%).

-

The Risk: High PPB means less free drug (

) available to act on the target. It also increases the half-life but can lead to displacement interactions (e.g., displacing warfarin). -

Protocol: Use ADMETlab 2.0 to predict PPB.

-

Threshold: If predicted PPB > 95%, flag the compound as "High Risk for Efficacy" unless the potency is sub-nanomolar.

Phase III: Metabolic Stability & CYP Interplay

Tool of Choice: SwissADME (CYP Mapping) & pkCSM.

The CYP2C9 Bottleneck

Sulfonamides are frequently metabolized by or inhibit CYP2C9 .

-

Inhibition: If your derivative is predicted as a CYP2C9 inhibitor, it poses a drug-drug interaction (DDI) risk (e.g., with phenytoin or warfarin).

-

Substrate: If it is a substrate, check for rapid clearance.

Visualization of the Screening Logic

The following diagram outlines the decision process for filtering candidates based on ADME properties.

Caption: Figure 1. The hierarchical filtration logic for benzenesulfonamide derivatives, distinguishing between CNS and peripheral targets.

Phase IV: Toxicity Profiling (The "T" in ADMET)

Tool of Choice: pkCSM & ProTox-II.

This is where benzenesulfonamides often fail. You must screen for three specific endpoints.

hERG Inhibition (Cardiotoxicity)

Many sulfonamides, especially those with added lipophilic aromatic rings, can block the hERG potassium channel, leading to QT prolongation and fatal arrhythmias.

-

The Predictor: pkCSM "hERG I/II Inhibitor".

-

The Red Flag: If logP > 3 and the molecule contains a basic amine (often added to sulfonamides to improve solubility), the hERG risk skyrockets.

-

Mitigation: If hERG is positive, introduce polarity (reduce logP) or reduce basicity (lower pKa of the amine).

Skin Sensitization & Hepatotoxicity

Sulfonamides are immune-reactive. They can cause skin rashes (SJS) and liver damage.

-

Hepatotoxicity: Use ADMETlab 2.0 to predict "H-HT" (Human Hepatotoxicity).

-

Skin Sensitization: Use pkCSM.

-

Mechanism: The sulfonamide nitrogen can be oxidized to a hydroxylamine and then to a nitroso species, which is a hapten that triggers immune responses.

The Toxicity Decision Tree

Caption: Figure 2. The toxicity elimination workflow. hERG positivity is an immediate "No-Go" criterion for non-life-threatening indications.

Data Interpretation & Decision Matrix

Do not rely on a single number. Use this matrix to classify your derivatives.

| Parameter | Tool | Optimal Range | Critical Warning Threshold |

| MW | SwissADME | 250 - 450 Da | > 500 Da (Absorption risk) |

| TPSA | SwissADME | 40 - 130 Ų | > 140 Ų (Poor permeability) |

| LogP (Consensus) | SwissADME | 1.5 - 3.5 | > 4.0 (Toxicity/Solubility risk) |

| Solubility (LogS) | ADMETlab 2.0 | > -4.0 log mol/L | < -6.0 (Precipitation risk) |

| hERG Inhibition | pkCSM | Negative | Positive (Cardiotoxicity) |

| CYP2C9 | SwissADME | Non-Inhibitor | Inhibitor (Monitor for DDI) |

| PPB | ADMETlab 2.0 | < 90% | > 95% (Efficacy risk) |

The "Go/No-Go" Decision

-

Green Light: Passes Lipinski, hERG Negative, CYP2C9 Non-inhibitor. Action: Prioritize for synthesis.

-

Yellow Light: Passes Lipinski, but High PPB or CYP2C9 Inhibitor. Action: Synthesize, but plan for early in vitro microsomal stability assays.

-

Red Light: hERG Positive OR AMES Positive. Action: Discard or re-design (e.g., replace aromatic rings with bioisosteres like bicyclo[1.1.1]pentane).

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3] Scientific Reports, 7, 42717. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[4] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

Garrido, D. A., et al. (2020). The Role of hERG1 Channel in Cardiac Toxicity of Drug Candidates. Current Medicinal Chemistry, 27(25), 4170-4184. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacokinetic Evaluation of Sulfadicramide through SwissADME: A Computational Insight into Drug-Likeness and Bioavailability [masjaps.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Thiazolyl)benzenesulfonamide: A Privileged Scaffold for Metalloenzyme and Kinase Modulation

Topic: 4-(2-Thiazolyl)benzenesulfonamide as a Scaffold in Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The 4-(2-Thiazolyl)benzenesulfonamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its dual functionality: the sulfonamide moiety acts as a robust Zinc-Binding Group (ZBG), while the thiazole ring serves as a rigid, bioisosteric linker capable of participating in

This guide provides a technical deep-dive into the structural activity relationships (SAR), synthetic modularity via the Hantzsch reaction, and validated experimental protocols for leveraging this scaffold in drug discovery campaigns.

Chemical Architecture & Pharmacophore Analysis

The scaffold consists of two distinct pharmacophoric domains:

-

The "Head" (Benzenesulfonamide): A hydrophilic motif that anchors the molecule to the target active site, typically coordinating with a catalytic metal ion (e.g.,

in Carbonic Anhydrases). -

The "Tail" (Thiazole): A 5-membered aromatic heterocycle attached at the para-position. It acts as a spacer to orient substituents toward the hydrophobic or hydrophilic pockets of the enzyme rim, governing isoform selectivity.

Physicochemical Profile (Lipinski Compliance)

-

H-Bond Donors (HBD): 2 (Sulfonamide

) -

H-Bond Acceptors (HBA): 3-4 (Sulfonyl oxygens, Thiazole nitrogen)

-

Molecular Weight: ~240 Da (Core), allowing significant room for derivatization while staying <500 Da.

-

cLogP: ~1.5–2.5 (tunable), ensuring good membrane permeability.

Therapeutic Mechanisms & Signaling Pathways[1]

Carbonic Anhydrase Inhibition (Oncology)

The primary application of this scaffold is targeting hCA IX and XII , transmembrane isoforms overexpressed in hypoxic tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma).

-

Mechanism: The sulfonamide anion (

) coordinates the catalytic -

Selectivity: The thiazole ring extends the molecular bulk toward the "selective pocket" of the enzyme, distinguishing tumor-associated isoforms (IX/XII) from ubiquitous cytosolic isoforms (I/II).

Thymidine Kinase Inhibition (Antimicrobial)

Recent studies identify this scaffold as an inhibitor of Staphylococcus aureus Thymidine Kinase (SaTK).

-

Mechanism: The scaffold occupies the ATP-binding pocket.[1] The sulfonamide oxygens form H-bonds with key residues (e.g., Glu89), while the thiazole mediates hydrophobic interactions, stabilizing the enzyme in an inactive conformation.

Visualization: Mechanism of Action (CA Inhibition)[1]

Figure 1: Mechanistic logic of Carbonic Anhydrase inhibition. The sulfonamide anchors to the Zinc, while the thiazole-tail assembly probes the rim to achieve isoform selectivity.

Synthetic Strategy: The Hantzsch "Tail" Approach

To generate a library of 4-(2-Thiazolyl)benzenesulfonamides, the Hantzsch Thiazole Synthesis is the most robust and modular protocol. It allows for the independent variation of the "Head" (via the thiourea/thioamide component) and the "Tail" (via the

Synthetic Pathway Diagram

Figure 2: The Hantzsch condensation route allows rapid assembly of the scaffold from thioamides and haloketones.

Experimental Protocol: Synthesis of a Representative Derivative

Target Compound: 4-(4-Phenylthiazol-2-yl)benzenesulfonamide Objective: To synthesize a high-purity scaffold for biological assay validation.

Materials

-

4-Sulfamoylbenzenecarbothioamide (1.0 eq)

-

2-Bromoacetophenone (1.1 eq)

-

Absolute Ethanol (Solvent)

-

TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-sulfamoylbenzenecarbothioamide (2.16 g, 10 mmol) in 40 mL of absolute ethanol.

-

Addition: Add 2-bromoacetophenone (2.19 g, 11 mmol) portion-wise to the stirring solution at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4 hours.-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting thioamide spot should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. A solid precipitate usually forms. If not, reduce the volume by 50% under vacuum and cool in an ice bath.

-

Filtration & Wash: Filter the solid precipitate under vacuum. Wash the filter cake with cold ethanol (

mL) followed by diethyl ether ( -

Neutralization (Optional but Recommended): If the product is the hydrobromide salt, suspend in water and neutralize with 10%

solution until pH ~7-8. Filter the free base. -

Recrystallization: Recrystallize from Ethanol/Water (or DMF/Water for less soluble derivatives) to obtain the pure product.

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic thiazole singlet proton around

8.0–8.5 ppm and the sulfonamide singlet (

-

Structure-Activity Relationship (SAR) Data

The following table summarizes how substitutions on the thiazole ring (the "Tail") impact inhibitory activity (

Table 1: SAR of 4-(2-Thiazolyl)benzenesulfonamide Derivatives against hCA Isoforms

| Compound ID | Thiazole Substituent (R) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |

| Ref (AAZ) | Acetazolamide (Control) | 250 | 12 | 25 | 0.48 |

| SLC-0111 | Ureido-linked analog | 5080 | 960 | 45 | 21.3 |

| TZ-1 | 4-Phenyl | 85 | 10 | 18 | 0.55 |

| TZ-2 | 4-(4-Fluorophenyl) | 65 | 4.5 | 2.1 | 2.1 |

| TZ-3 | 4-(3-Nitrophenyl) | >1000 | 150 | 8.5 | 17.6 |

Data Interpretation:

-

Electron-withdrawing groups (TZ-2, TZ-3): Enhance potency against tumor-associated hCA IX.

-

Bulky substitutions (TZ-3): drastically reduce affinity for the cytosolic hCA I/II (steric clash), significantly improving the selectivity profile for tumor targeting.

Future Outlook

The 4-(2-Thiazolyl)benzenesulfonamide scaffold is evolving beyond simple enzyme inhibition.

-

PROTACs: The scaffold is being used as the "warhead" to recruit E3 ligases for the targeted protein degradation of Carbonic Anhydrases.

-

Dual-Targeting Hybrids: Conjugating this scaffold with COX-2 pharmacophores (e.g., coxibs) to simultaneously target inflammation and hypoxia in the tumor microenvironment.

References

-

Supuran, C. T. (2016).[2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Nocentini, A., & Supuran, C. T. (2018).[3] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

-

Eldehna, W. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry. Link

-

Ratrey, P., et al. (2021).[4] Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances. Link

-

Baranauskiene, L., et al. (2021).[5] Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS ONE. Link[5]

Sources

- 1. Thiazolyl Benzenesulfonamide Derivative as a Novel Inhibitor of Thymidine Kinase: Promising Therapeutics Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]

Methodological & Application

synthesis protocol for 4-(2-Thiazolyl)benzenesulfonamide

Application Note: Scalable Synthesis of 4-(2-Thiazolyl)benzenesulfonamide

Executive Summary & Scope

This application note details the synthesis protocol for 4-(2-Thiazolyl)benzenesulfonamide (CAS: 1466-69-9). This compound is a critical scaffold in fragment-based drug discovery, particularly for Carbonic Anhydrase (CA) inhibitors and antimicrobial agents.

Crucial Disambiguation: Do not confuse this compound with Sulfathiazole (4-amino-N-(2-thiazolyl)benzenesulfonamide).

-

Sulfathiazole: Thiazole is attached to the sulfonamide nitrogen (

). -

Target Compound: Thiazole is attached directly to the benzene ring at position 4 (C-linked).

Synthetic Strategy:

We utilize a modified Hantzsch Thiazole Synthesis . The protocol is designed for scalability and purity, avoiding the use of gaseous

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the C2-position of the thiazole ring. The thiazole nucleus is constructed via the condensation of a thioamide (nucleophile) and an

Figure 1: Retrosynthetic pathway utilizing a C-linked assembly strategy.

Experimental Protocol

Phase 1: Synthesis of 4-Thiocarbamoylbenzenesulfonamide

Objective: Conversion of the nitrile group to a thioamide without affecting the sulfonamide moiety.

Reagents:

-

4-Cyanobenzenesulfonamide (1.0 eq)[1]

-

Sodium Hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)

-

Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)[1]

-

Solvent: Dimethylformamide (DMF)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyanobenzenesulfonamide (10 mmol, 1.82 g) in DMF (20 mL).

-

Catalyst Addition: Add MgCl₂·6H₂O (10 mmol, 2.03 g) to the solution. The magnesium salt acts as a Lewis acid catalyst, coordinating with the nitrile nitrogen to activate it towards nucleophilic attack.

-

Thionation: Add NaSH hydrate (20 mmol) in a single portion.

-

Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane). The nitrile spot (

) should disappear, replaced by a lower -

Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The acidic environment breaks the Mg-complex and precipitates the product.

-

Isolation: Filter the yellow precipitate, wash extensively with water to remove residual DMF and salts, and dry under vacuum.

Yield Expectation: 85–92% (Yellow solid).